2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
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Overview
Description
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a trimethoxybenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-(2,3,4-trimethoxybenzyl)piperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Another piperazine derivative with similar structural features but different biological activities.
1-(2,3,4-Trimethoxybenzyl)piperazine: Shares the trimethoxybenzyl group but lacks the bromophenoxyacetyl group, resulting in different chemical properties and applications.
Uniqueness
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is unique due to the combination of its bromophenoxy, acetyl, and trimethoxybenzyl groups.
Properties
Molecular Formula |
C22H27BrN2O5 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27BrN2O5/c1-27-19-9-4-16(21(28-2)22(19)29-3)14-24-10-12-25(13-11-24)20(26)15-30-18-7-5-17(23)6-8-18/h4-9H,10-15H2,1-3H3 |
InChI Key |
FDTQPNOCRCPQQX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC)OC |
Origin of Product |
United States |
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